methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate
Overview
Description
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is a chemical compound that features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through various cyclization reactions, often starting from linear precursors.
Introduction of the Boc-protected amino group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the double bond in the cyclopentene ring, leading to a cyclopentane derivative.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction or hydrogenation catalysts like palladium on carbon (Pd/C) for double bond reduction.
Substitution: Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by nucleophilic substitution with reagents like alkyl halides.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, cyclopentane derivatives.
Substitution: Various substituted amines after deprotection.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its protected amino group allows for selective reactions without interference.
Biology and Medicine
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. The Boc-protected amino group is a common feature in peptide synthesis, facilitating the creation of peptide-based drugs.
Industry
In the chemical industry, this compound may be used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action for compounds derived from methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate depends on the specific derivative and its target. Generally, the Boc group serves as a protecting group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially targeting enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-4-amino-cyclopent-1-ene-1-carboxylate: Lacks the Boc protection, making it more reactive but less selective.
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate: Saturated ring, different reactivity profile.
Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate: Ethyl ester instead of methyl, slightly different physical properties.
Uniqueness
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is unique due to its combination of a Boc-protected amino group and a cyclopentene ring, providing a balance of stability and reactivity that is valuable in synthetic chemistry.
Properties
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVUUOLKMLXVJR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134483 | |
Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251327-00-1 | |
Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251327-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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